(2E)-1-(4,4-difluoropiperidin-1-yl)-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-1-(4,4-difluoropiperidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C14H15F2NO and its molecular weight is 251.277. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of new series of compounds involving difluoropiperidinyl groups has shown significant antimicrobial activity. In one study, a series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds were synthesized. These compounds exhibited a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. The antimicrobial activity was further supported by in silico molecular docking studies, suggesting their potential as good inhibitors of E. coli MurB enzyme (Bhat et al., 2016).
Organic Light-Emitting Diodes (OLEDs)
Research into the development of efficient organic light-emitting diodes (OLEDs) has incorporated difluoropiperidinyl-related compounds. One study developed new heteroleptic iridium(III) complexes as green phosphors for OLEDs, achieving high photoluminescence quantum efficiency yields. The devices exhibited superior performance characteristics, including low efficiency roll-off ratios, which are beneficial for maintaining high efficiency at higher luminance (Jin et al., 2014).
Photovoltaic Cell Efficiency
Theoretical studies on the spectral characteristics, biological activity, and photovoltaic cell efficiency of difluoropiperidinyl-related chalcones have been conducted. Compounds such as (E)-1-(4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-yl)-3-phenylprop-2-en-1-one (DFTP) and others were synthesized and analyzed for their light-harvesting properties. Photovoltaic modeling showed that these compounds could be used successfully in dye-sensitized solar cells (DSSCs) as photosensitizers, with promising NLO (Nonlinear Optical) activity for potential anticancer agents (Al-Otaibi et al., 2020).
Electrolyte Additives for Lithium Ion Batteries
Research into difluoropiperidinyl derivatives has extended to the field of energy storage, particularly lithium-ion batteries. A study on 1,1-difluoro-1-alkenes as electrolyte additives revealed that certain derivatives could induce favorable solid electrolyte interphase (SEI) formation, resulting in improved cycle performance even at high-charge-voltages (Kubota et al., 2012).
Fluorinated Amino Acids Synthesis
The synthesis of fluorinated amino acids using difluoropiperidines has been explored, aiming to enhance the properties of peptides and proteins for therapeutic applications. One approach involved new synthetic pathways toward valuable 3,3-difluoropiperidines starting from suitable delta-chloro-alpha,alpha-difluoroimines, leading to the first synthesis of N-protected 3,3-difluoropipecolic acid (Verniest et al., 2008).
Properties
IUPAC Name |
(E)-1-(4,4-difluoropiperidin-1-yl)-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO/c15-14(16)8-10-17(11-9-14)13(18)7-6-12-4-2-1-3-5-12/h1-7H,8-11H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKVFINEBXOZOL-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1(F)F)C(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.